3-cyclopentyl-2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-cyclopentyl-2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.61. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Quinazolin-4(3H)-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds in this class have shown promising results in preclinical models, indicating their potential for the development of new pain and inflammation management therapies. For instance, some derivatives exhibited significant analgesic activity in comparison to standard drugs, along with a mild ulcerogenic potential, suggesting a favorable safety profile (Alagarsamy et al., 2011).
Antioxidant Properties
The antioxidant activity of quinazolin-4(3H)-ones has also been explored, with certain derivatives showing potent antioxidant effects in various assays. This highlights their potential as therapeutic agents in diseases associated with oxidative stress (Mravljak et al., 2021).
Antitubercular Agents
Substituted quinazolinones have been synthesized and tested for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed significant activity, suggesting the importance of quinazolin-4(3H)-one scaffold in the development of new antitubercular agents (Maurya et al., 2013).
Anticancer and Antimicrobial Activities
Research has also focused on the synthesis of quinazolin-4(3H)-one derivatives with anticancer and antimicrobial properties. Several studies have identified compounds with potent activity against various cancer cell lines and microbial strains, underscoring the versatility of quinazolin-4(3H)-one derivatives in medicinal chemistry (Bolakatti et al., 2020).
Corrosion Inhibition
Apart from biomedical applications, quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for metals in acidic environments. This application demonstrates the broad utility of quinazolin-4(3H)-ones beyond pharmacology, extending into industrial applications (Errahmany et al., 2020).
Properties
IUPAC Name |
3-cyclopentyl-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4S/c1-4-33-23-14-13-18(15-24(23)32-3)25-28-22(17(2)34-25)16-35-27-29-21-12-8-7-11-20(21)26(31)30(27)19-9-5-6-10-19/h7-8,11-15,19H,4-6,9-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJIGNDWLSVYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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